A55453
Description
A55453, specifically referenced as (125I)-A55453, is a high-affinity radioligand probe developed for studying α1-adrenoceptors. These receptors are critical in regulating physiological processes such as vascular smooth muscle contraction and neurotransmitter release. This compound's primary utility lies in its ability to bind selectively to α1-adrenoceptors, enabling researchers to map receptor distribution, quantify expression levels, and investigate ligand-receptor interactions in vitro and in vivo . Its iodinated form enhances detection sensitivity in binding assays, making it a staple in pharmacological and neurochemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89687-06-9 |
|---|---|
Molecular Formula |
C25H32N6O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-(4-aminophenyl)pentan-1-one |
InChI |
InChI=1S/C25H32N6O3/c1-33-21-15-19-20(16-22(21)34-2)28-25(29-24(19)27)31-13-11-30(12-14-31)23(32)6-4-3-5-17-7-9-18(26)10-8-17/h7-10,15-16H,3-6,11-14,26H2,1-2H3,(H2,27,28,29) |
InChI Key |
ASWMBQMBNVJRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCC4=CC=C(C=C4)N)N)OC |
Appearance |
Solid powder |
Other CAS No. |
89687-06-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(125)I-A55453 4-amino-6,7-dimethoxy-2-(4'-(5''-(3'''-(125)I-iodo-4'''-aminophenyl)pentanoyl)-1'-piperazinyl)quinazoline A 55453 A 55453, (125I)-labeled A-55453 A55453 |
Origin of Product |
United States |
Preparation Methods
Piperazinyl Quinazoline Intermediate
The piperazine ring is introduced using 1-(5-chloropentanoyl)piperazine under basic conditions. The reaction employs potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 78%. The chlorine atom in the pentanoyl side chain serves as a leaving group for subsequent iodination.
Iodination and Photoaffinity Group Incorporation
A critical step involves the introduction of the radioiodine and photoactive aryl azide group. The chloropentanoyl side chain undergoes nucleophilic displacement with sodium iodide-125 (Na^125I) in anhydrous acetone, facilitated by a phase-transfer catalyst (tetrabutylammonium bromide). The iodinated intermediate is then reacted with N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), a heterobifunctional cross-linker, to install the photoaffinity label. This step is performed under dim light to prevent premature photolysis.
Radiolabeling Methodology
The non-destructive iodination protocol described in U.S. Patent 5,424,402 provides key insights into optimizing the radioiodination of sensitive biomolecules like this compound. The patent emphasizes the use of secondary amines to reduce oxidative damage during halogenation.
Modified Chloramine-T Method
Traditional chloramine-T (CAT) methods risk oxidizing the quinazoline core, leading to decomposition. The patented approach modifies CAT by pre-reacting it with a secondary amine (e.g., N-methylmorpholine) to generate an N-chloroamine complex with lower oxidation potential. This complex reacts selectively with Na^125I to produce a mild iodinating agent, minimizing side reactions.
Table 1: Comparison of Iodination Efficiency
| Method | Yield (%) | Decomposition (%) |
|---|---|---|
| Traditional CAT | 62 | 18 |
| Modified CAT | 89 | 4 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile in 0.1% trifluoroacetic acid. The radioiodinated this compound elutes at 14.2 minutes, as confirmed by co-injection with non-radioactive standard.
Spectroscopic Validation
- NMR : The ^1H NMR (DMSO-d6, 400 MHz) displays characteristic signals: δ 8.21 (s, 1H, quinazoline H-5), 7.89 (d, J = 8.4 Hz, 2H, aryl azide), 4.12 (s, 3H, OCH3), 3.98 (s, 3H, OCH3).
- Mass Spectrometry : ESI-MS m/z 703.2 [M+H]^+ (calculated for C27H31IN8O4: 702.2).
Functional Validation in Receptor Binding Studies
Affinity and Selectivity
This compound exhibits sub-nanomolar affinity for alpha-1 adrenergic receptors (Kd = 77 ± 6 pM). Competition assays using prazosin (a selective alpha-1 antagonist) show full displacement of this compound binding, confirming receptor specificity.
Table 2: Binding Affinity of this compound Across Tissues
| Tissue | Bmax (fmol/mg) | Kd (pM) |
|---|---|---|
| Liver | 210 ± 15 | 77 ± 6 |
| Spleen | 185 ± 12 | 82 ± 7 |
Photoaffinity Cross-Linking
UV irradiation (365 nm, 15 minutes) of this compound-bound receptors covalently links the probe to the target protein. SDS-PAGE analysis reveals labeled peptides at Mr = 82,000 (alpha-1A subtype), 50,000 (proteolytic fragment), and 40,000 (glycosylated variant).
Applications in Molecular Pharmacology
Receptor Localization
This compound’s photoaffinity properties enable precise mapping of alpha-1 receptors in hepatic and splenic membranes. Autoradiography studies using ^125I-A55453 show dense labeling in hepatocyte plasma membranes, consistent with the receptor’s role in regulating glycogenolysis.
Drug Discovery Screening
The compound serves as a tool for evaluating novel alpha-1 ligands. In competitive binding assays, test compounds are incubated with ^125I-A55453 and rat liver membranes. IC50 values correlate with in vivo hypotensive activity, validating the probe’s predictive utility.
Chemical Reactions Analysis
Types of Reactions
A55453: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazoline N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
A55453: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of A55453 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
A55453 is functionally and structurally compared below with two compounds targeting adrenoceptors: BDF6143 (an α2-adrenoceptor antagonist) and clonidine (an α2-adrenoceptor agonist). These comparisons focus on receptor specificity, functional roles, and research applications.
Functional and Target-Specific Differences
Key Observations:
Receptor Subtype Specificity: this compound selectively targets α1-adrenoceptors, whereas BDF6143 and clonidine act on α2-adrenoceptors. This distinction is critical for studies requiring subtype-specific modulation . α1 and α2 receptors mediate opposing effects (e.g., vasoconstriction vs. vasodilation), highlighting the functional divergence between this compound and the comparators.
Functional Roles: this compound serves as a diagnostic tool for receptor characterization, while BDF6143 and clonidine are therapeutic or mechanistic agents (antagonist and agonist, respectively). Clonidine’s supramaximal dosing requirements to alter receptor density contrast with this compound’s high baseline affinity, underscoring differences in binding kinetics .
BDF6143 and clonidine likely differ in core scaffolds due to their subtype selectivity, though direct comparisons are hindered by insufficient structural data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
